molecular formula C24H30O7 B154490 Athamantin CAS No. 1892-56-4

Athamantin

Cat. No. B154490
CAS RN: 1892-56-4
M. Wt: 430.5 g/mol
InChI Key: KPLBOWKEQXYXSD-PKTZIBPZSA-N
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Description

Athamantin is a molecule that contains a total of 61 atoms. There are 30 Hydrogen atoms, 24 Carbon atoms, and 7 Oxygen atoms. The chemical formula of Athamantin can therefore be written as: C24H30O7 .


Synthesis Analysis

The synthesis of coumarins, a class of substances to which Athamantin belongs, mainly occurs in fruits while other plant parts like roots, leaves, and stems have varying levels . Due to low production in plants, the upscaling and industrial scale production, commercialization, and industry demand of coumarins have faced hurdles .


Molecular Structure Analysis

The molecular formula of Athamantin is C24H30O7. Its exact mass is 430.20 and its molecular weight is 430.500 . The elemental analysis shows that it contains Carbon (66.96%), Hydrogen (7.02%), and Oxygen (26.01%) .

Scientific Research Applications

Phylogeographical Studies

Athamantin has been the subject of phylogeographical research. A study by Huck et al. (2009) focused on the genetic population structure of Meum athamanticum Jacq., a herbaceous plant, to explore hypotheses regarding its distribution and survival during glacial periods (Huck, Büdel, Kadereit, & Printzen, 2009).

Bioassay Development

Athamantin has been used in developing bioassays. Ojala et al. (1999) designed a screening test for phototoxicity using Artemia salina (brine shrimp) and investigated the phototoxic potential of athamantin, among other compounds (Ojala, Vuorela, Kiviranta, Vuorela, & Hiltunen, 1999).

Ethnobotanical Applications

In ethnobotanical research, athamantin has been studied for its traditional medicinal uses. Namsa et al. (2009) conducted an ethnobotanical study that included traditional anti-inflammatory plants, which could potentially involve compounds like athamantin (Namsa, Tag, Mandal, Kalita, & Das, 2009).

properties

IUPAC Name

[(8S,9R)-8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-13(2)11-18(26)30-22-20-16(9-7-15-8-10-17(25)29-21(15)20)28-23(22)24(5,6)31-19(27)12-14(3)4/h7-10,13-14,22-23H,11-12H2,1-6H3/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLBOWKEQXYXSD-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172320
Record name Athamantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Athamantin

CAS RN

1892-56-4
Record name (8S,9R)-8,9-Dihydro-8-[1-methyl-1-(3-methyl-1-oxobutoxy)ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-yl 3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1892-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Athamantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Athamantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATHAMANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N64VN7M7WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
BE Nielsen, H Kofod - Acta Chem. Scand, 1963 - actachemscand.org
… 9 (S) is now tentatively assigned to athamantin (IV). Further … Since in the case of athamantin no epimeric compounds are … Furthermore, as the asymmetric carbon atoms in athamantin …
Number of citations: 8 actachemscand.org
M Nakazaki, Y Hirose, K Ikematsu - Tetrahedron Letters, 1966 - Elsevier
Hydrogenolysls of edultin (1) a In acetic acid with palladium oxide afforded(+)-tetrahydrooroselol acetate (1I) a which was hydrolyzed to (+)-tetrahydrooroselol(II) b, mp 113.5-114.2’, …
Number of citations: 4 www.sciencedirect.com
J Lemmich, PA Pedersen, MS Said… - Acta. Chem …, 1971 - actachemscand.org
… a compound from the root, which they named athamantin. For this compound Spath and Schmid 2 … configuration cis to athamantin. Furthermore, oroselol (II) was obtained from the root. …
Number of citations: 16 actachemscand.org
PP Vetrov, AP Prokopenko, LI Dranik… - Pharmaceutical …, 1976 - Springer
It can be concluded from the results of the analysis of variance that significant factors are the particle size (factor X3) and the solvent (X4. The experimental value of the F ratio for factor …
Number of citations: 3 link.springer.com
II Khadzhaĭ, VF Kuznetsova - Farmatsevtychnyi zhurnal, 1965 - pubmed.ncbi.nlm.nih.gov
[On coronary dilator action of athamantin] [On coronary dilator action of athamantin] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
F Hadaček, C Müller, A Werner, H Greger… - Journal of chemical …, 1994 - Springer
… withSpodoptera littoralis (Boisduval) (Lepidoptera: Noctuidae) as test organism, indicated the majority of the linear furanocoumarins and the angular dihydrofuranocoumarin athamantin …
Number of citations: 93 link.springer.com
PI Zakharov, PB Terent'ev, GK Nikonov… - Chemistry of Natural …, 1972 - Springer
… The mass spectra of smyruiorin (III) and athamantin (IV) show that the intensities of the ions with m/e 244, 243 and 229, 227 satisfy the inequalities 1244 > 1243 and I22 > I22 T. In …
Number of citations: 5 link.springer.com
RE Willette, TO Soine - Journal of Pharmaceutical Sciences, 1964 - Elsevier
… This alcohol was dehydrated to dihydroöroselone and upon hydrogenation formed a product identical with a degradation product obtained from athamantin. This, in addition to ultraviolet…
Number of citations: 45 www.sciencedirect.com
TR Seshadri, MS Sood - Current Science, 1967 - JSTOR
… Vaginidin resembles tin, archangelicin and others, it should have archangelicin (XXI), athamantin (XXVI) and the eis structure in 2', 3'-positions. This con edultin (XXVII) very closely. On …
Number of citations: 7 www.jstor.org
M Nakazaki, Y Hirose, K Ikematsu - Tetrahedron Letters, 1967 - Pergamon
Number of citations: 0

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